molecular formula C10H13N3O B2492624 6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one CAS No. 1936350-53-6

6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B2492624
CAS No.: 1936350-53-6
M. Wt: 191.234
InChI Key: WWCHNIOTAHZTBN-UHFFFAOYSA-N
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Description

6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an amino group, a dihydroquinazolinone core, and two methyl groups. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Scientific Research Applications

6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4,4-dimethyl-3-oxobutanoic acid with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazolinone structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Mechanism of Action

The mechanism of action of 6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-3,4-dihydroquinazolin-2(1H)-one: Lacks the amino group, which may result in different reactivity and biological activity.

    6-Amino-3,4-dihydroquinazolin-2(1H)-one: Lacks the methyl groups, which can affect its steric properties and interactions.

Uniqueness

6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of both the amino group and the two methyl groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

6-amino-4,4-dimethyl-1,3-dihydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-10(2)7-5-6(11)3-4-8(7)12-9(14)13-10/h3-5H,11H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCHNIOTAHZTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)N)NC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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